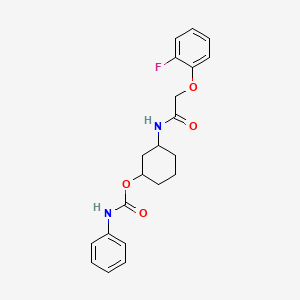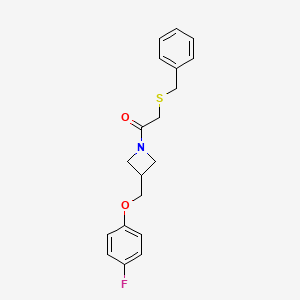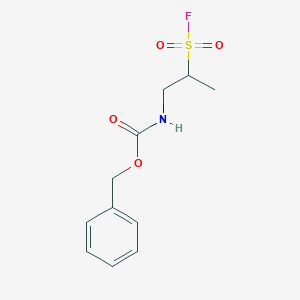![molecular formula C16H15N3O4S B2701661 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034353-79-0](/img/structure/B2701661.png)
3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a piperidine ring, and a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The furan and thieno[3,2-d]pyrimidine rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl groups and the nitrogen atoms in the piperidine and pyrimidine rings. These groups are often involved in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring systems and functional groups could affect its solubility, stability, and reactivity .Mecanismo De Acción
The mechanism of action of 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. Inhibition of BTK by this compound leads to the inhibition of these downstream pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit B-cell proliferation and survival in vitro and in vivo. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. These effects make this compound a potential therapeutic agent for diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments include its high selectivity and potency for BTK inhibition. The compound has been optimized for high purity and high yield, making it a reliable tool for studying B-cell receptor signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in pre-clinical and clinical studies.
Direcciones Futuras
The future directions for 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione research include further optimization of the synthesis method to improve yield and purity. In addition, the compound's potential therapeutic applications in diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases need to be further explored in pre-clinical and clinical studies. The compound's potential toxicity and off-target effects need to be further studied to ensure its safety in humans. Finally, the compound's potential applications in combination therapy with other drugs need to be explored to improve its efficacy in treating diseases.
Métodos De Síntesis
The synthesis of 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps, including the reaction of 2-chloro-5-nitrothiophene with piperidine, followed by reduction with palladium on carbon to yield the intermediate 2-amino-5-chlorothiophene. The intermediate is then reacted with 2-furancarboxaldehyde to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. Dysregulation of BTK has been implicated in several diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Therefore, the inhibition of BTK by this compound has potential therapeutic applications in these diseases.
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(12-2-1-8-23-12)18-6-3-10(4-7-18)19-15(21)13-11(5-9-24-13)17-16(19)22/h1-2,5,8-10H,3-4,6-7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZUOUKQBXLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)

![3-cyclohexyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2701588.png)


![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)
![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2701596.png)
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)